1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol
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Description
1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol is a useful research compound. Its molecular formula is C20H19FN6O and its molecular weight is 378.411. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the potential induction of apoptosis within certain cancer cells .
Biochemical Pathways
The compound’s action primarily affects the RAS/RAF/MEK/ERK signaling cascade , a critical pathway in cell proliferation and survival . By inhibiting CDK2, the compound disrupts this pathway, potentially leading to reduced tumor cell proliferation .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound are not readily available, similar compounds have shown good inhibitory effects with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM . This suggests that the compound may have favorable bioavailability and potency.
Result of Action
The result of the compound’s action is a significant alteration in cell cycle progression, potentially leading to apoptosis induction within certain cancer cells . This could result in reduced tumor growth and potentially enhanced efficacy of cancer treatments.
Biochemical Analysis
Biochemical Properties
Pyrazolo[3,4-d]pyrimidines, the class of compounds it belongs to, have been reported to interact with various enzymes and proteins . They have shown confirmed biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities
Cellular Effects
Related pyrazolo[3,4-d]pyrimidines have shown significant inhibitory activities against various cell lines . They have been reported to affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Related pyrazolo[3,4-d]pyrimidines have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . These compounds exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-[[4-(3-fluoroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O/c1-13(28)11-22-20-25-18(24-15-7-5-6-14(21)10-15)17-12-23-27(19(17)26-20)16-8-3-2-4-9-16/h2-10,12-13,28H,11H2,1H3,(H2,22,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRLWAURQGLKEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.